Home > Products > Screening Compounds P141797 > Brinzolamide Hydrochloride
Brinzolamide Hydrochloride - 150937-43-2

Brinzolamide Hydrochloride

Catalog Number: EVT-386973
CAS Number: 150937-43-2
Molecular Formula: C12H22ClN3O5S3
Molecular Weight: 420 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brinzolamide hydrochloride is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. It functions by reducing the formation of aqueous humor, thereby decreasing intraocular pressure (IOP) in patients with conditions such as primary open-angle glaucoma and ocular hypertension. The efficacy and safety of brinzolamide have been extensively studied, showing that it can be an effective monotherapy or adjunctive therapy in managing these ocular conditions1234568910.

Dorzolamide Hydrochloride

Compound Description: Dorzolamide hydrochloride, like brinzolamide hydrochloride, is a topical carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. []

Relevance: Both dorzolamide hydrochloride and brinzolamide hydrochloride belong to the sulfonamide class of drugs and share a similar mechanism of action by inhibiting carbonic anhydrase II, which reduces aqueous humor production. [] These two compounds are often compared in research examining their pharmacokinetic profiles, efficacy, and safety in treating glaucoma. [, , , ] Structurally, they both contain a sulfonamide group (SO2NH2) attached to a heterocyclic ring, with dorzolamide containing a thiadiazole ring and brinzolamide containing a thiazole ring.

Timolol Maleate

Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist widely employed in the management of glaucoma. [] It acts by reducing the production of aqueous humor. []

Relevance: Timolol maleate is frequently studied in combination therapies with brinzolamide hydrochloride, as their IOP-lowering effects are thought to be additive. [, ] Numerous studies have investigated the efficacy and safety of fixed-dose combinations of brinzolamide and timolol for glaucoma treatment. [, , ] These two compounds represent different classes of drugs targeting distinct pathways involved in aqueous humor production, making them suitable candidates for combination therapy.

Brimonidine Tartrate

Compound Description: Brimonidine tartrate is an alpha-2 adrenergic agonist that works by decreasing aqueous humor production and increasing uveoscleral outflow, leading to reduced IOP. []

Relevance: Similar to timolol maleate, brimonidine tartrate is often investigated in conjunction with brinzolamide hydrochloride to enhance IOP reduction. [, , ] The fixed combination of brinzolamide and brimonidine has gained significant attention for its potential to improve patient compliance and potentially achieve better IOP control. [, , ] These two compounds have complementary mechanisms of action, with brimonidine targeting both aqueous humor production and outflow, while brinzolamide focuses solely on aqueous humor production, making them a synergistic combination for glaucoma management.

Betaxolol Hydrochloride

Compound Description: Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist used topically to lower IOP in glaucoma patients. [, ]

Relevance: Betaxolol hydrochloride, being another beta-blocker like timolol maleate, is studied alongside brinzolamide hydrochloride in research evaluating the effects of different IOP-lowering medications on choroidal thickness. [] Although not as widely used in combination therapies with brinzolamide as timolol, betaxolol represents a structurally related compound due to its beta-blocker properties and its shared aim of IOP reduction in glaucoma management.

Latanoprost

Compound Description: Latanoprost, a prostaglandin analog, effectively lowers IOP by enhancing uveoscleral outflow. []

Relevance: Latanoprost, although belonging to a different class of drugs than brinzolamide hydrochloride, is often included in studies comparing the effects of various IOP-lowering agents on ocular parameters such as choroidal thickness. [, ] Furthermore, fixed-dose combinations of latanoprost and timolol maleate are sometimes compared with brinzolamide-containing regimens to assess their relative efficacies in managing glaucoma. [] While latanoprost and brinzolamide have distinct mechanisms of action, they share the common goal of reducing IOP, making them relevant compounds within the context of glaucoma research.

Ripasudil Hydrochloride Hydrate

Compound Description: Ripasudil hydrochloride hydrate is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. [] It lowers IOP by increasing conventional outflow through the trabecular meshwork. []

Relevance: Ripasudil hydrochloride hydrate has been investigated in combination with various glaucoma medications, including brinzolamide hydrochloride, to evaluate its additive IOP-lowering effects. [] While their mechanisms differ from brinzolamide's inhibition of carbonic anhydrase II, the shared objective of IOP reduction and their potential use in combination therapies makes ripasudil hydrochloride hydrate a relevant compound for comparison and further research in glaucoma treatment.

Applications in Various Fields

Ophthalmology

In the field of ophthalmology, brinzolamide is primarily used to manage primary open-angle glaucoma and ocular hypertension. Studies have demonstrated its long-term safety and efficacy, with significant IOP reductions achieved when dosed two or three times daily12. Brinzolamide has been compared to other ocular hypotensive agents such as dorzolamide and timolol, showing equivalent or superior efficacy and safety profiles458. It has also been used in combination with other medications like latanoprost and beta-blockers, providing additional IOP reduction in patients with glaucoma4.

Pharmacology

The pharmacological development of brinzolamide has focused on optimizing its formulation to enhance patient comfort and compliance. Its suspension formulation at physiological pH and the absence of significant systemic side effects make it a favorable option for long-term use6. Brinzolamide has also been shown to improve blood flow to the optic nerve head in animal models, suggesting a potential vasodilatory effect that could benefit human patients6.

Drug Delivery

Research has been conducted to improve the solubility and therapeutic effect of brinzolamide through the development of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex has shown to increase the solubility of brinzolamide and enhance its corneal permeability, potentially leading to more effective glaucoma treatments7.

Clinical Economics

Brinzolamide has been evaluated for its cost-effectiveness as a treatment for glaucoma. When administered twice daily, it is among the least costly alternatives and adjuncts to beta-blocker therapy for glaucoma, generally associated with less direct medical cost than dorzolamide8.

Classification

Brinzolamide is classified as a small molecule and is categorized under carbonic anhydrase inhibitors. Its chemical formula is C12H21N3O5S3C_{12}H_{21}N_{3}O_{5}S_{3}, with a molecular weight of approximately 383.507 g/mol. It is often referred to by its synonyms, including brinzolamida and AL-4862.

Synthesis Analysis

The synthesis of brinzolamide involves multiple steps, primarily focusing on the introduction of sulfonamide and amine functional groups.

  1. Initial Reaction: The synthesis begins with the preparation of an intermediate compound through an amination reaction involving a sulfanilamide reagent.
  2. Sulfamation: The intermediate undergoes sulfamation at the C-6 position.
  3. Deprotection: Following sulfamation, an amino protection group is removed to yield brinzolamide.

A notable method for synthesizing brinzolamide includes using ethylamine in an aqueous solvent, achieving crude product yields of around 60% or higher. Further purification steps can enhance the yield of pure brinzolamide to over 80% through recrystallization processes involving solvents like isopropyl alcohol or treatment with chiral tartaric acid to minimize undesired isomers .

Molecular Structure Analysis

Brinzolamide features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a sulfonamide moiety attached to a bicyclic structure.
  • Functional Groups: Key functional groups include sulfonyl (–SO₂) and amine (–NH) groups that contribute to its biological activity.

The chemical structure can be represented as follows:

Brinzolamide C12H21N3O5S3\text{Brinzolamide }C_{12}H_{21}N_{3}O_{5}S_{3}

The compound's stereochemistry plays a crucial role in its interaction with carbonic anhydrase enzymes, particularly the configuration around the nitrogen atoms .

Chemical Reactions Analysis

Brinzolamide participates in various chemical reactions primarily associated with its mechanism of action as an enzyme inhibitor:

  1. Inhibition Reaction: It acts as a reversible non-competitive inhibitor of carbonic anhydrases by binding to the active site, preventing the conversion of carbon dioxide and water into bicarbonate ions.
  2. Metabolism: In vivo, brinzolamide can undergo biotransformation, leading to various metabolites that may retain some pharmacological activity or be involved in detoxification pathways .
Mechanism of Action

Brinzolamide's mechanism of action centers on its inhibition of carbonic anhydrase II, which plays a significant role in regulating intraocular pressure through bicarbonate production. By inhibiting this enzyme, brinzolamide reduces aqueous humor production in the eye, thereby lowering intraocular pressure.

  • Specificity: Brinzolamide shows high specificity for carbonic anhydrase II over other isoforms, which minimizes potential side effects associated with broader inhibition .
  • Pharmacodynamics: The drug's lipophilic nature enhances its penetration across biological membranes, facilitating effective delivery to target tissues within the eye .
Physical and Chemical Properties Analysis

Brinzolamide exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges from 125°C to 127°C.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which is typical for many pharmaceutical compounds.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

Brinzolamide is primarily utilized in ophthalmology for:

  • Glaucoma Treatment: As a first-line therapy for managing elevated intraocular pressure associated with glaucoma.
  • Combination Therapy: Often combined with other agents such as timolol or brimonidine tartrate to enhance therapeutic outcomes.

Research continues into novel applications and derivatives of brinzolamide that may improve efficacy or reduce side effects further. Its role as a carbonic anhydrase inhibitor also opens avenues for exploring potential uses in other medical conditions related to fluid regulation .

Chemical and Pharmacological Profile of Brinzolamide Hydrochloride

Structural Characteristics and Molecular Properties

Brinzolamide hydrochloride is the hydrochloride salt of brinzolamide, a sulfonamide-based compound chemically designated as (4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide hydrochloride. Its molecular formula is C₁₂H₂₂ClN₃O₅S₃, with a molecular weight of 419.97 g/mol [7]. The compound features a thienothiazine sulfonamide core structure, characterized by a fused heterocyclic system containing sulfur and nitrogen atoms. A critical structural element is the presence of a chiral center at the C4 position of the thienothiazine ring, which adopts the R-configuration. This stereochemistry is pharmacologically essential, as the R-enantiomer demonstrates significantly higher carbonic anhydrase inhibitory activity than its S-counterpart [5] [10].

The molecular architecture includes a primary sulfonamide group (-SO₂NH₂) that serves as the zinc-binding moiety critical for enzyme inhibition. This group attaches to the thienothiazine ring system, which is further substituted at the C2 position with a 3-methoxypropyl chain and at the C4 position with an ethylamino group. The hydrochloride salt formation enhances the compound's crystallinity and stability, though it retains limited aqueous solubility across physiologically relevant pH ranges [5] [7]. Brinzolamide hydrochloride exhibits moderate lipophilicity, evidenced by an octanol/water partition coefficient (log P) of 0.7 at pH 5 and 6.6 at pH 7.4. This pH-dependent partitioning behavior influences both ocular penetration and formulation design, as the compound transitions from a more hydrophilic state in acidic environments to a lipophilic state at physiological pH, facilitating corneal membrane permeation [5].

Table 1: Fundamental Molecular Properties of Brinzolamide Hydrochloride

PropertyValueMeasurement Conditions
Molecular FormulaC₁₂H₂₂ClN₃O₅S₃-
Molecular Weight419.97 g/mol-
CAS Registry Number150937-43-2-
Chiral Center ConfigurationR-enantiomer-
Octanol/Water Partition Coefficient0.7 (pH 5), 6.6 (pH 7.4)pH-dependent
pKa~8.5 (sulfonamide group)Predominant ionization in physiological conditions

Pharmacodynamic Classification as a Carbonic Anhydrase Inhibitor

Brinzolamide hydrochloride belongs to the pharmacotherapeutic class of carbonic anhydrase inhibitors (CAIs), specifically targeting the catalytic activity of carbonic anhydrase (CA) isozymes. These enzymes facilitate the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction fundamental to numerous physiological processes. Brinzolamide demonstrates exquisite selectivity for the human CA-II isoform, exhibiting half-maximal inhibitory concentration (IC₅₀) values of 3.2 nM against this target [8]. This high potency against CA-II is pharmacologically significant, as this isoform is abundantly expressed in the ciliary processes of the eye, where it regulates aqueous humor production [2] [5].

The molecular mechanism involves direct coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, forming a tetrahedral coordination complex. This binding disrupts the catalytic cycle, preventing bicarbonate ion generation. In ocular tissues, particularly the non-pigmented epithelium of the ciliary body, inhibition of CA-II decreases bicarbonate ion availability, reducing sodium ion transport and consequently diminishing fluid secretion. This dual ion transport suppression results in a significant reduction in aqueous humor production, lowering intraocular pressure (IOP) without affecting systemic acid-base balance when administered topically [2] [5] [10].

Brinzolamide's binding affinity (Kᵢ) profile reveals its isozyme selectivity: human CA-I (Kᵢ = 45.1 nM), CA-II (Kᵢ = 3.15 nM), and CA-IV (Kᵢ = 0.94 μM) [5]. The markedly higher affinity for CA-II compared to other isoforms underpins its targeted ocular effects while minimizing off-target inhibition. Systemic absorption after ocular administration results in binding to erythrocyte CA-II, though the clinical significance is limited due to low systemic exposure. Unlike earlier systemic CAIs (e.g., acetazolamide), brinzolamide's physicochemical properties favor localized ocular activity, with minimal renal or central nervous system effects when administered as an ophthalmic suspension [2] [5].

Table 2: Carbonic Anhydrase Isoenzyme Inhibition Profile of Brinzolamide

Carbonic Anhydrase IsoenzymeTissue LocalizationInhibition Constant (Kᵢ)Biological Function
CA-I (Human)Erythrocytes, various tissues45.1 nMGeneral CO₂ hydration; physiological role incompletely defined
CA-II (Human)Ubiquitous; high in ciliary body3.15 nMAqueous humor secretion, renal bicarbonate reabsorption
CA-IV (Human)Membrane-bound (lung, kidney)0.94 µMExtracellular CO₂ hydration

Physicochemical Stability and Solubility Challenges

The clinical utility of brinzolamide hydrochloride is significantly influenced by its challenging physicochemical properties, particularly its pH-dependent solubility profile. As a weak base with a pKa of approximately 8.5 (attributed to the sulfonamide group), its solubility decreases dramatically as pH increases. While relatively soluble in acidic conditions (0.9% at pH 5), solubility plummets to 0.05% (500 μg/mL) at physiological pH (7.4) [5] [9]. This precipitous decline necessitates formulation as a suspension rather than an aqueous solution for ophthalmic delivery. The commercial product (Azopt®) consequently exists as a 1% (10 mg/mL) micronized suspension, where the drug concentration vastly exceeds its solubility at ocular surface pH, relying on gradual dissolution of suspended particles for bioavailability [3] [10].

The solid-state characteristics of suspended particles critically influence both stability and ocular bioavailability. Particle size distribution (PSD) is a critical quality attribute, as it directly impacts dissolution kinetics, suspension viscosity, and corneal residence time. Studies utilizing innovative planetary centrifugal milling processes demonstrate that mean particle sizes exceeding 10 μm in commercial suspensions exhibit slower dissolution rates, whereas reduced particle sizes (nanocrystals in the 50-300 nm range) dramatically enhance dissolution velocity under simulated ocular conditions [3] [9]. This relationship arises from the increased surface area-to-volume ratio of smaller particles, which accelerates the dissolution process according to the Noyes-Whitney equation. However, achieving physical stability in nanocrystalline formulations presents challenges, as nanoparticles exhibit thermodynamic instability and tend toward aggregation without optimized stabilizers like hydroxypropyl methylcellulose (HPMC) [6] [9].

Advanced dissolution methodologies employing in-situ fiber optic UV systems under physiologically relevant conditions (non-sink environment, shear forces mimicking blinking) reveal that dissolution behavior is highly sensitive to particle size and rheological properties. Nanocrystalline brinzolamide formulations (mean size ~135 nm) achieve 100% dissolution within one minute in phosphate-buffered saline at pH 7.4, contrasting sharply with micronized particles requiring substantially longer dissolution times [3] [6]. Furthermore, interactions between suspended drug particles and viscosity-enhancing polymers (e.g., HPMC) create complex rheological properties affecting both product performance and manufacturability. These suspensions often demonstrate pseudoplastic (shear-thinning) behavior, where viscosity decreases under shear forces (blinking), facilitating improved ocular surface spreadability, followed by viscosity recovery during ocular quiescence, prolonging residence time [3].

Table 3: Physicochemical Properties and Solubility Enhancement Strategies

Property/ChallengeCharacteristicsFormulation Approaches
Aqueous Solubility0.9% at pH 5; 0.05% at pH 7.4Suspension formulation; pH optimization
Crystalline StateStable crystalline form at physiological pHMicronization; nanocrystallization via wet milling
Partition Coefficient (log D)0.7 (pH 5); 6.6 (pH 7.4)Surfactant addition (e.g., tyloxapol) to enhance wetting
Dissolution Rate LimitationSlow dissolution of micronized particles delays absorptionNanocrystals (50-300 nm) to increase surface area
Physical InstabilityParticle aggregation in suspensionStabilizers (HPMC, poloxamer); viscosity modifiers

Innovative formulation strategies address these solubility and dissolution challenges. Nanocrystal technology, produced via wet bead milling with stabilizers like HPMC, generates particles with dimensions between 50-300 nm. These nanocrystals exhibit significantly enhanced saturation solubility and dissolution velocity due to the Kelvin effect (higher curvature increases dissolution pressure) and increased surface area [6] [9]. The addition of non-ionic surfactants such as tyloxapol (0.0005%) further optimizes performance by acting as a wetting agent, reducing surface tension at the corneal interface, and facilitating particle adhesion to the ocular epithelium. This combination of nanocrystallization and surfactant addition synergistically enhances corneal permeability, as demonstrated by in vitro Franz diffusion cell studies and in vivo rabbit models, where tyloxapol-containing nanocrystal formulations achieved significantly higher aqueous humor concentrations than commercial suspensions [9]. Solid-state characterization techniques, including powder X-ray diffractometry (PXRD) and thermogravimetric analysis (TGA), confirm that these processing methods preserve the crystalline lattice integrity and thermal behavior of brinzolamide hydrochloride, ensuring chemical stability while optimizing biopharmaceutical performance [9].

Properties

CAS Number

150937-43-2

Product Name

Brinzolamide Hydrochloride

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride

Molecular Formula

C12H22ClN3O5S3

Molecular Weight

420 g/mol

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N

SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Synonyms

(4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide Hydrochloride; AL-4682 Hydrochloride; Azopt Hydrochloride;

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.